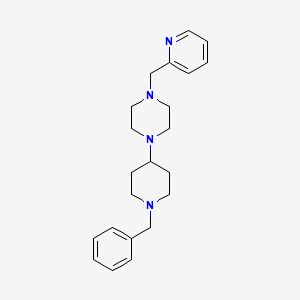

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine

Description

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine is a bicyclic amine derivative featuring a piperazine core substituted with a benzylpiperidinyl group at the N1 position and a pyridin-2-ylmethyl group at the N4 position. The pyridinylmethyl group introduces electron-withdrawing properties, which may influence binding affinity and metabolic stability compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4/c1-2-6-20(7-3-1)18-24-12-9-22(10-13-24)26-16-14-25(15-17-26)19-21-8-4-5-11-23-21/h1-8,11,22H,9-10,12-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZJKEUEIGGIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=N3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

Piperazine Formation: The benzylated piperidine is reacted with pyridine-2-carboxaldehyde to form the desired piperazine derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow techniques.

Chemical Reactions Analysis

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of 1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine exhibit promise as muscarinic receptor antagonists, particularly targeting muscarinic receptor subtype M4. These compounds have been studied for their potential to treat neurological disorders such as Alzheimer's disease and Lewy Body dementia. For instance, a patent describes related compounds that show efficacy in alleviating cognitive deficits associated with these conditions .

Antiviral Activity

Studies have demonstrated that similar piperidine-based compounds can possess anti-HIV properties. The design and synthesis of these derivatives were evaluated for their ability to inhibit viral replication in vitro. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine structure can enhance antiviral efficacy, making this class of compounds valuable in the development of new antiviral therapies .

Cannabinoid Receptor Modulation

The compound has been explored for its role as a modulator of the endocannabinoid system, particularly through inhibition of monoacylglycerol lipase (MAGL). This inhibition could lead to increased levels of endocannabinoids, which may have therapeutic effects in conditions like chronic pain and inflammation. Recent studies have highlighted the compound's potential as a MAGL inhibitor, showcasing its ability to provide relief from neuropathic pain .

Case Studies

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine are contextualized below through comparisons with analogous piperazine/piperidine derivatives.

Receptor Binding and Selectivity

Analysis : The target compound lacks the nitro or chloro groups present in high-affinity D2 or cytotoxic analogs, suggesting lower receptor specificity. However, the pyridinylmethyl group may confer unique electronic properties for CNS targets .

Structural and Electronic Properties

Therapeutic Potential

Analysis : The target compound’s lack of polar groups (e.g., sulfonyl, nitro) may limit solubility but improve blood-brain barrier permeability for CNS applications .

Biological Activity

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine, a compound belonging to the piperazine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 362.51 g/mol. The compound features a piperidine ring connected to a benzyl group and a pyridine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been shown to act as an antagonist at muscarinic receptors, particularly M4 receptors, which are implicated in neurological disorders such as Alzheimer's Disease and Lewy Body Dementia . This interaction may modulate cholinergic signaling pathways, providing a therapeutic avenue for cognitive enhancement.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : In animal models, compounds similar to this compound have demonstrated antidepressant-like effects, potentially through serotonergic modulation .

- Anti-inflammatory Properties : Studies suggest that it may possess anti-inflammatory effects, which could be beneficial in treating neuroinflammatory conditions associated with chronic pain and neurodegenerative diseases .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Study 1: Neuroprotective Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated the neuroprotective efficacy of related piperazine derivatives. The results indicated that these compounds could significantly reduce neuronal cell death in vitro under oxidative stress conditions .

Study 2: Muscarinic Receptor Antagonism

Another investigation focused on the antagonistic action at muscarinic M4 receptors. In vivo studies revealed that administration of the compound led to improved cognitive functions in rodent models of Alzheimer's Disease, suggesting its potential as a therapeutic agent for cognitive deficits associated with neurological disorders .

Comparative Analysis of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized via refluxing 1-benzylpiperazine with substituted pyridines in solvents like ethanol/methanol using Pd/C catalysts under hydrogenation conditions . Yield optimization can be achieved by adjusting solvent polarity (e.g., DMF for better solubility), catalyst loading (e.g., 5-10% Pd/C), and reaction time (12-24 hours). Continuous flow reactors may enhance scalability and reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, methanol/water mobile phase) assesses purity (>95%). Infrared (IR) spectroscopy identifies functional groups like tertiary amines (≈2800 cm⁻¹) and aromatic C-H stretches .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound's potential therapeutic effects?

- Methodological Answer : Receptor binding assays (e.g., dopamine or serotonin receptors) using radioligand displacement (³H-labeled ligands) can screen for CNS activity . Antimicrobial activity is tested via broth microdilution (MIC assays) against Gram-positive/negative strains . Cytotoxicity screening (e.g., MTT assays on cancer cell lines) evaluates anticancer potential at concentrations ≤10 µM .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding affinities reported for piperazine derivatives with similar substitution patterns?

- Methodological Answer : Contradictions may arise from impurities (e.g., unreacted intermediates) or stereochemical variations. Purify compounds via preparative HPLC or recrystallization . Validate stereochemistry using X-ray crystallography (as in ) or chiral chromatography . Compare assay conditions (e.g., buffer pH, temperature) to identify protocol-dependent variability .

Q. What strategies are recommended for elucidating the impact of stereochemistry on the biological activity of such piperazine derivatives?

- Methodological Answer : Enantiomer separation via chiral stationary phases (e.g., amylose/cyclodextrin columns) followed by individual testing in receptor binding assays . Molecular docking (e.g., AutoDock Vina) predicts enantiomer-receptor interactions, focusing on hydrogen bonding and hydrophobic pockets . Correlate results with in vivo pharmacokinetic studies (e.g., plasma half-life differences) .

Q. How can computational modeling be integrated with experimental data to predict the compound's pharmacokinetic properties?

- Methodological Answer : Use QSAR models to predict logP (lipophilicity) and BBB permeability based on substituent electronegativity and steric bulk . Molecular dynamics simulations (e.g., GROMACS) assess metabolic stability against CYP450 isoforms (e.g., CYP2D6 inhibition risk) . Validate predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.